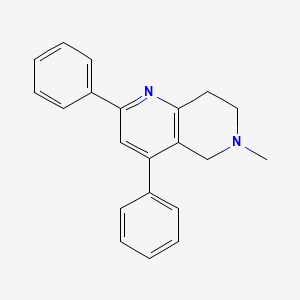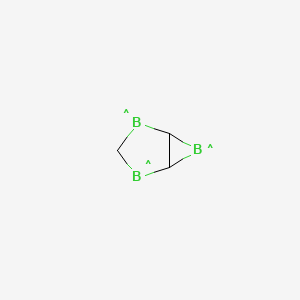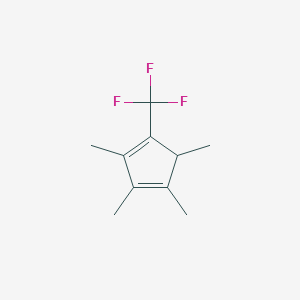![molecular formula C20H26O2S B12548217 7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid CAS No. 142422-48-8](/img/structure/B12548217.png)
7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid is an organic compound with the molecular formula C20H26O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenylpropyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via Friedel-Crafts alkylation, where phenylpropyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Heptanoic Acid Chain: The heptanoic acid chain can be introduced through a Grignard reaction, where a Grignard reagent reacts with a suitable electrophile to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the heptanoic acid chain, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid involves its interaction with specific molecular targets and pathways. The phenylpropyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[4-(3-Phenylpropyl)-2-thienyl]heptanoic acid
- 7-[3-(3-Phenylpropyl)-2-thienyl]heptanoic acid
Uniqueness
7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid is unique due to the specific positioning of the phenylpropyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar compounds.
Propiedades
Número CAS |
142422-48-8 |
|---|---|
Fórmula molecular |
C20H26O2S |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
7-[5-(3-phenylpropyl)thiophen-3-yl]heptanoic acid |
InChI |
InChI=1S/C20H26O2S/c21-20(22)14-7-2-1-4-11-18-15-19(23-16-18)13-8-12-17-9-5-3-6-10-17/h3,5-6,9-10,15-16H,1-2,4,7-8,11-14H2,(H,21,22) |
Clave InChI |
SMMXPKZJZODBNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC2=CC(=CS2)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


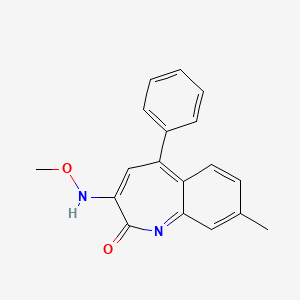
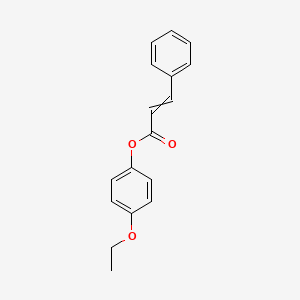
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)


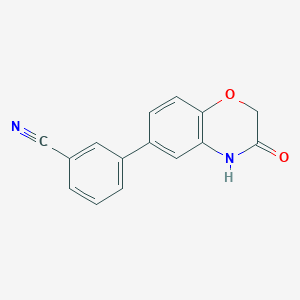
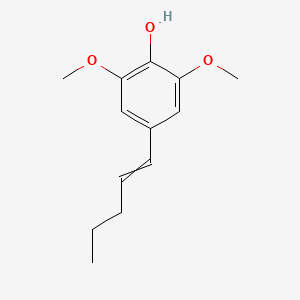
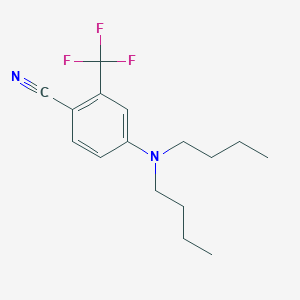
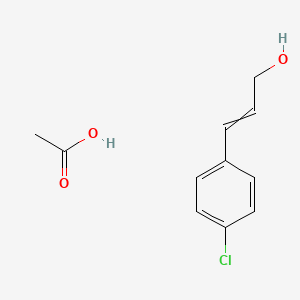
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
